molecular formula C8H8ClNO3 B2402517 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride CAS No. 2580219-67-4

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride

Cat. No.: B2402517
CAS No.: 2580219-67-4
M. Wt: 201.61
InChI Key: HDQITBVKDKMAGC-UHFFFAOYSA-N
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Description

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride is a chemical compound with a pyridine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving crystallization and recrystallization steps to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridin-3-ylpropanol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-carboxylic acid
  • 3-Pyridylacetic acid
  • 2-Oxo-3-pyridin-2-ylpropanoic acid

Uniqueness

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a propanoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-oxo-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)4-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQITBVKDKMAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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